![molecular formula C17H16Cl2N2O B14582275 3,3-Dichloro-4-[2-(dimethylamino)phenyl]-1-phenylazetidin-2-one CAS No. 61200-88-2](/img/structure/B14582275.png)
3,3-Dichloro-4-[2-(dimethylamino)phenyl]-1-phenylazetidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3-Dichloro-4-[2-(dimethylamino)phenyl]-1-phenylazetidin-2-one is a synthetic organic compound with a complex structure It features a four-membered azetidinone ring substituted with dichloro, dimethylamino, and phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Dichloro-4-[2-(dimethylamino)phenyl]-1-phenylazetidin-2-one typically involves multi-step organic reactions. One common method includes the reaction of 2-(dimethylamino)benzaldehyde with phenylacetic acid derivatives under specific conditions to form the azetidinone ring. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. This includes the use of industrial-grade reagents, automated reaction systems, and stringent quality control measures to ensure consistency and compliance with regulatory standards.
Chemical Reactions Analysis
Types of Reactions
3,3-Dichloro-4-[2-(dimethylamino)phenyl]-1-phenylazetidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The dichloro groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like sodium methoxide or other nucleophiles can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
3,3-Dichloro-4-[2-(dimethylamino)phenyl]-1-phenylazetidin-2-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3,3-Dichloro-4-[2-(dimethylamino)phenyl]-1-phenylazetidin-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3,3-Dichloro-4,4-diaminodiphenylmethane: Similar in structure but with different functional groups.
4-(Dimethylamino)phenyl derivatives: Share the dimethylamino group but differ in other substituents.
Uniqueness
3,3-Dichloro-4-[2-(dimethylamino)phenyl]-1-phenylazetidin-2-one is unique due to its specific combination of functional groups and the azetidinone ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.
Properties
CAS No. |
61200-88-2 |
|---|---|
Molecular Formula |
C17H16Cl2N2O |
Molecular Weight |
335.2 g/mol |
IUPAC Name |
3,3-dichloro-4-[2-(dimethylamino)phenyl]-1-phenylazetidin-2-one |
InChI |
InChI=1S/C17H16Cl2N2O/c1-20(2)14-11-7-6-10-13(14)15-17(18,19)16(22)21(15)12-8-4-3-5-9-12/h3-11,15H,1-2H3 |
InChI Key |
QTMJURKJAHUWKC-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=CC=C1C2C(C(=O)N2C3=CC=CC=C3)(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


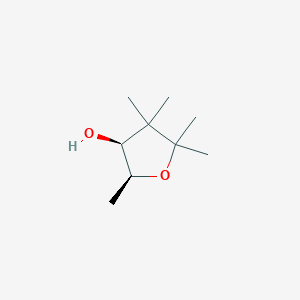
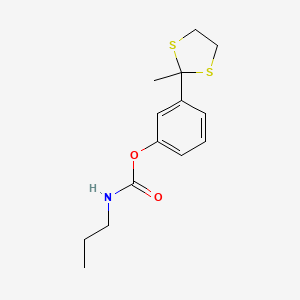
![Acetic acid--[(1R,2R)-2-(chloromethyl)cycloheptyl]methanol (1/1)](/img/structure/B14582205.png)
![5-Amino-7-methyl-2-phenyl-2,3-dihydro[1,3]oxazolo[4,5-d]pyrimidin-2-ol](/img/structure/B14582208.png)
![N-[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]-1-(4-methoxyphenyl)methanimine](/img/structure/B14582215.png)

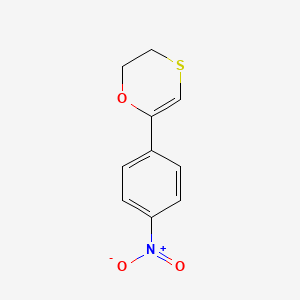
![Ethyl [2-(1,3-diethoxyprop-2-en-1-yl)phenyl]carbamate](/img/structure/B14582230.png)
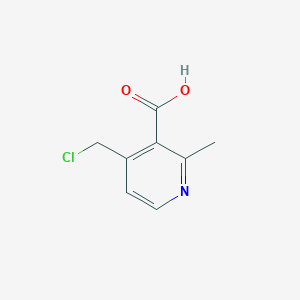
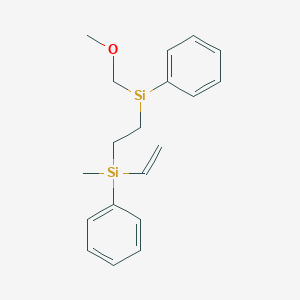
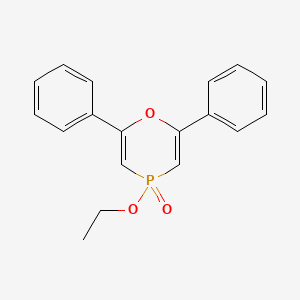
![Benzoxazole, 2-[5-(4-methylphenyl)-2-thienyl]-](/img/structure/B14582249.png)
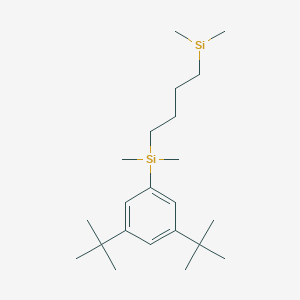
![4-[2-(Benzylsulfanyl)ethenyl]-1,2,5-trimethylpiperidin-4-ol](/img/structure/B14582265.png)
